![molecular formula C19H42N2O B13731054 N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine CAS No. 68479-04-9](/img/structure/B13731054.png)
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine is an organic compound with the molecular formula C19H42N2O. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. The compound is characterized by the presence of a diamine group and an isotridecyloxy group, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine typically involves the reaction of isotridecyl alcohol with 3-chloropropylamine, followed by further reaction with 1,3-diaminopropane. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process may involve continuous monitoring and adjustment of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diamine group allows for substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine involves its interaction with various molecular targets. The diamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The isotridecyloxy group contributes to the compound’s hydrophobicity, influencing its distribution and interaction within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine
- N-[3-(Isotridecyloxy)propyl]ethane-1,2-diamine
- N-[3-(Isotridecyloxy)propyl]butane-1,4-diamine
Uniqueness
This compound is unique due to its specific combination of the isotridecyloxy group and the propane-1,3-diamine backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and specific interaction capabilities, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
68479-04-9 |
|---|---|
Formule moléculaire |
C19H42N2O |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
N'-[3-(11-methyldodecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H42N2O/c1-19(2)13-9-7-5-3-4-6-8-10-17-22-18-12-16-21-15-11-14-20/h19,21H,3-18,20H2,1-2H3 |
Clé InChI |
YZGGABQGIYPLRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


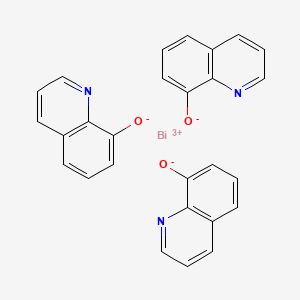
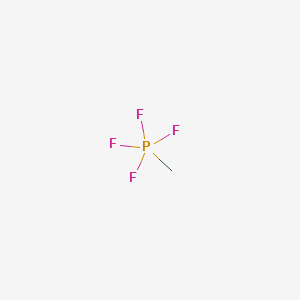
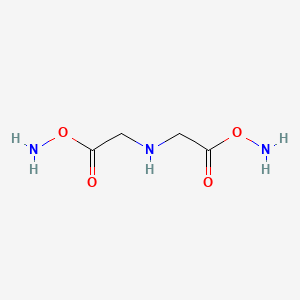
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)
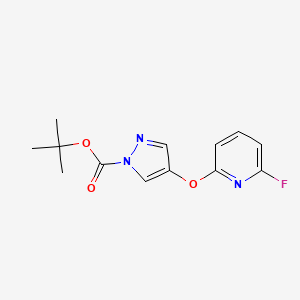
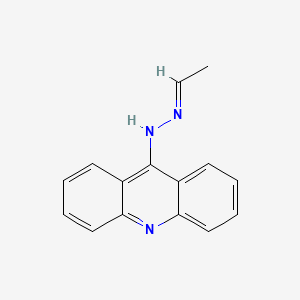
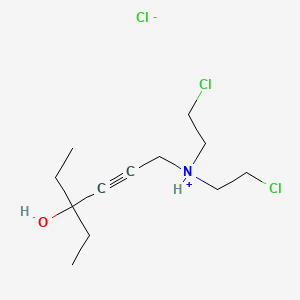
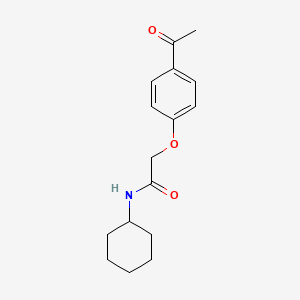
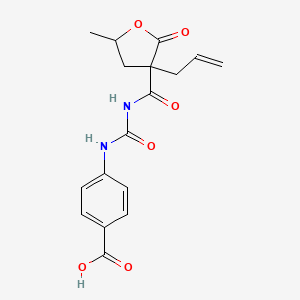
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)
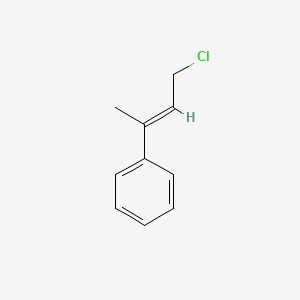
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)
